![molecular formula C8H13N3O3 B2449827 methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate CAS No. 160205-08-3](/img/structure/B2449827.png)
methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate
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Overview
Description
Compounds with hydrazino groups, like the one in your query, are often used in the synthesis of various heterocyclic compounds . They can be part of many biologically active compounds, including antimicrobial, antifungal, and antiviral drugs .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide detailed information about the compound’s geometric and vibrational properties.Chemical Reactions Analysis
The chemical reactions involving hydrazino compounds can be complex and depend on the specific compound. For example, the product of hydralazine acetylation would not yield the 2-acetylhydrazino derivative upon subsequent oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the density, boiling point, and refractive index can be determined experimentally .Scientific Research Applications
a. O- and N-Arylation in SNAr Reactions:
- Solvent recovery with similar or superior yields compared to other green solvents has been demonstrated .
- Its properties, such as dielectric constant, solubility parameters, solvent miscibility, and NMR residual shifts, have been determined to facilitate its adoption .
Efficient Synthesis and Sustainability
- The more advanced synthetic route is solvent-free, swift (30 minutes), and uses catalytic amounts of base (<6.5 mol%) .
- Green metrics analysis shows that this new synthesis is more sustainable than patented routes .
Characterization and Analysis
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 5-(2-acetylhydrazinyl)-3,4-dihydro-2H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-5(12)10-11-7-4-3-6(9-7)8(13)14-2/h6H,3-4H2,1-2H3,(H,9,11)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLWRHCMDGVJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC(CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate |
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